molecular formula C10H13N3O B8615529 3-(2-aminopropyl)-1H-indazol-5-ol

3-(2-aminopropyl)-1H-indazol-5-ol

Cat. No.: B8615529
M. Wt: 191.23 g/mol
InChI Key: MUVNPHDJNYIOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminopropyl)-1H-indazol-5-ol is an indazole derivative featuring a hydroxyl group at position 5 and a 2-aminopropyl substituent at position 3. The compound’s structure combines the indazole core—a bicyclic aromatic system with two fused rings—with polar functional groups that enhance its interaction with biological targets.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(2-aminopropyl)-2H-indazol-5-ol

InChI

InChI=1S/C10H13N3O/c1-6(11)4-10-8-5-7(14)2-3-9(8)12-13-10/h2-3,5-6,14H,4,11H2,1H3,(H,12,13)

InChI Key

MUVNPHDJNYIOQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=C(C=CC2=NN1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Melting Point (°C) Biological Activity Reference
3-(2-Aminopropyl)-1H-indazol-5-ol 5-OH, 3-(2-aminopropyl) Not reported Inferred: MAO/Receptor modulation
1-((S)-2-Aminopropyl)-1H-indazol-6-ol 6-OH, 3-(2-aminopropyl) Not reported 5-HT₂ receptor agonist
3-Chloro-5-hydroxy-1H-indazole 5-OH, 3-Cl Not reported Pharmaceutical intermediate
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole 5-Br, 3-(imidazolyl-phenethyl) 141–142 Not specified
3-(2-(4-Methoxyphenyl)-1H-triazol-1-yl)ethyl-1H-indol-5-ol 5-OH, 3-triazolyl-ethyl Not reported Antioxidant
Key Observations:

Positional Isomerism: The hydroxyl group’s position (5 vs. 6) significantly impacts biological activity. For example, 1-((S)-2-aminopropyl)-1H-indazol-6-ol acts as a 5-HT₂ receptor agonist , whereas this compound is hypothesized to target MAO due to structural similarities to other indazole-based inhibitors .

Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 3 in 3-chloro-5-hydroxy-1H-indazole) enhance stability and utility as synthetic intermediates . Bulky substituents (e.g., phenethyl-imidazolyl in compound 34) reduce solubility but may improve target specificity .

Key Observations:
  • Low Yields in Indazole Derivatives : Alkylation of 1H-indazol-5-ol (3.1–22.8% yields) suggests challenges in regioselectivity or steric hindrance .
  • Improved Efficiency with TsMIC : Imidazolyl-indoles achieved moderate yields (32–55%) via TsMIC-mediated cyclization, highlighting the reagent’s versatility in heterocycle formation .
  • Click Chemistry Limitations : While triazolyl-indoles exhibit promising bioactivity, their synthesis yields (30–35%) are constrained by side reactions in CuI-catalyzed systems .

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